N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic small molecule characterized by:
- A 1,2,3,4-tetrazole core, a nitrogen-rich heterocycle known for metabolic stability and bioisosteric replacement of carboxylic acids.
- A 4-(trifluoromethoxy)phenyl substituent at position 2 of the tetrazole, enhancing lipophilicity and modulating electronic interactions.
- A carboxamide linker connecting the tetrazole to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety, a bicyclic structure associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2S/c17-16(18,19)27-10-7-5-9(6-8-10)25-23-13(22-24-25)14(26)21-15-20-11-3-1-2-4-12(11)28-15/h5-8H,1-4H2,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLDAJKYPTBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the trifluoromethoxyphenyl group and the tetrazole ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues from Literature
Triazole-Benzimidazole Derivatives ()
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) feature:
- Triazole instead of tetrazole, reducing nitrogen content and hydrogen-bonding capacity.
- Bromophenyl substituents, which are more lipophilic (higher LogP) compared to the target compound’s trifluoromethoxy group.
- Benzimidazole instead of benzothiazole, altering ring electronics and steric bulk.
Key Differences :
- The tetrazole in the target compound may confer superior metabolic stability over triazoles .
- The trifluoromethoxy group offers a balance of electronegativity and moderate lipophilicity, contrasting with bromophenyl’s bulkier, polarizable nature .
1,2,4-Triazole Derivatives with Sulfonyl Groups ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] include:
- 1,2,4-Triazole cores with sulfonyl and difluorophenyl substituents.
- Thione tautomerism , absent in the target compound’s tetrazole-carboxamide system.
Key Differences :
- Fluorine substituents in both classes may improve bioavailability, but the trifluoromethoxy group in the target compound provides unique steric and electronic effects .
Physicochemical and Spectral Comparisons
Table 1: Structural and Spectral Comparison
Docking and Binding Interactions
Biological Activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17F3N4OS
- Molecular Weight : 392.41 g/mol
- CAS Number : [to be confirmed]
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
- Antimicrobial Activity : The compound exhibits notable antibacterial and antifungal properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains and fungi.
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity against various cancer cell lines.
- Mechanism of Action : The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its activity may be linked to its ability to interact with specific cellular targets involved in cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows significant antimicrobial activity:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 μg/mL | |
| Escherichia coli | 0.030 μg/mL | |
| Candida albicans | 0.025 μg/mL |
These values indicate a strong potential for use as an antimicrobial agent.
Anticancer Activity
The anticancer potential of the compound has been evaluated in various cancer cell lines:
These results suggest that the compound may inhibit cancer cell proliferation effectively.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial efficacy of various benzothiazole derivatives included this compound. The results indicated that this compound had superior activity compared to standard antibiotics such as ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria . -
Anticancer Mechanism Investigation :
Another study focused on the mechanism of action of benzothiazole derivatives in cancer treatment. The findings suggested that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
